![molecular formula C10H13BrClNO B6246970 3-(2-bromophenyl)pyrrolidin-3-ol hydrochloride CAS No. 2408969-59-3](/img/new.no-structure.jpg)
3-(2-bromophenyl)pyrrolidin-3-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-bromophenyl)pyrrolidin-3-ol hydrochloride typically involves the following steps:
Bromination: The starting material, 2-phenylpyrrolidin-3-ol, undergoes bromination to introduce the bromophenyl group.
Hydrochloride Formation: The resulting bromophenyl derivative is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Bromophenyl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to convert the compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups at the bromophenyl or pyrrolidin-3-ol positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Oxidation can yield carboxylic acids or ketones.
Reduction Products: Reduction can produce amines or alcohols.
Substitution Products: Substitution reactions can lead to the formation of different derivatives with altered functional groups.
Scientific Research Applications
3-(2-Bromophenyl)pyrrolidin-3-ol hydrochloride has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(2-bromophenyl)pyrrolidin-3-ol hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(2-Bromophenyl)pyrrolidin-3-ol hydrochloride is similar to other bromophenyl derivatives, but it has unique structural features that distinguish it from its counterparts. Some similar compounds include:
3-(2-Bromophenyl)propionic acid: This compound shares the bromophenyl group but has a different functional group.
3-(2-Bromophenyl)acrylic acid: Another related compound with a different backbone structure.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
2408969-59-3 |
---|---|
Molecular Formula |
C10H13BrClNO |
Molecular Weight |
278.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.